molecular formula C19H15N3O4 B2548188 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260722-50-6

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2548188
CAS No.: 1260722-50-6
M. Wt: 349.346
InChI Key: NBMLCLVNRWUSBS-UHFFFAOYSA-N
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Description

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H15N3O4 and its molecular weight is 349.346. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties

A study by Fadda et al. (2011) explored the synthesis of new (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including the formation of glucose and xylose hydrazones. These compounds were evaluated for their antioxidant properties and cytotoxicity, displaying moderate to high activities (Fadda et al., 2011).

Anticancer Potential and Tubulin Binding Studies

Kamath et al. (2016) synthesized new substituted quinoline–indole–oxadiazole hybrids as potential anticancer agents. These compounds exhibited in vitro cytotoxic potential in breast adenocarcinoma and normal kidney cell lines. One particular compound demonstrated promising binding interactions with the colchicine binding cavity of microtubules, suggesting its potential as a tubulin inhibitor (Kamath et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) reported the synthesis of 1,3,4-oxadiazole N-Mannich bases and their evaluation for antimicrobial and anti-proliferative activities. These compounds showed broad-spectrum antibacterial activities and potent activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Synthesis of Novel Heterocycles

Nandeshwarappa et al. (2020) prepared a series of novel heterocycles including 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-selenopyrano[2,3-b]quinolin-2-ones, highlighting the versatility and potential applications of such compounds in various scientific research areas (Nandeshwarappa et al., 2020).

Anticancer Agents Targeting Bcl-2

Hamdy et al. (2019) focused on the synthesis of quinolin-4-yl based oxadiazole and triazole analogues as Bcl-2 inhibitors. Some of these compounds, especially 6i, showed sub-micromolar anti-proliferative activity in Bcl-2-expressing cancer cell lines (Hamdy et al., 2019).

Binding Study of a Novel Nonpeptide Antagonist

Langmead et al. (2004) characterized the binding of a novel nonpeptide antagonist, [3H]SB-674042, to the human orexin-1 receptor. This study provided insights into the potential use of such compounds in physiological functions and receptor interactions (Langmead et al., 2004).

Antibacterial Activity of Pyrazol-1-ylquinoxalin-2(1H)-one Derivatives

Ajani et al. (2009) synthesized pyrazol-1-ylquinoxalin-2(1H)-one derivatives and evaluated their antibacterial activity. These compounds showed a comparative effect with streptomycin, highlighting their potential in antimicrobial research (Ajani et al., 2009).

Novel Quinoline-Based Oxadiazole Derivatives in Cancer Research

Dofe et al. (2017) designed and synthesized quinoline-based oxadiazole derivatives, evaluating their in vitro cytotoxic efficacy against the human breast cancer MCF-7 cell line. This study contributes to the search for novel anticancer agents (Dofe et al., 2017).

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-24-12-7-11(8-13(9-12)25-2)18-21-19(26-22-18)15-10-20-16-6-4-3-5-14(16)17(15)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMLCLVNRWUSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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